N-(5-Fluoro-2-methylbenzyl)ethanamine
Description
N-(5-Fluoro-2-methylbenzyl)ethanamine is a substituted phenethylamine derivative characterized by a benzyl group substituted with a fluorine atom at the 5-position and a methyl group at the 2-position of the aromatic ring. The ethanamine backbone is linked to the benzyl group via a nitrogen atom, forming a secondary amine. This structural motif is common in psychoactive compounds targeting serotonin receptors, particularly the 5-HT2A subtype . The fluorine and methyl substituents influence its physicochemical properties, including lipophilicity, metabolic stability, and receptor-binding affinity.
Properties
IUPAC Name |
N-[(5-fluoro-2-methylphenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-3-12-7-9-6-10(11)5-4-8(9)2/h4-6,12H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXDEEHDTFCXJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=CC(=C1)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: N-(5-Fluoro-2-methylbenzyl)ethanamine is used as an intermediate in the synthesis of more complex organic molecules. Biology: It serves as a building block in the design of bioactive compounds. Medicine: The compound is explored for its potential pharmacological properties, including its role in drug discovery. Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(5-Fluoro-2-methylbenzyl)ethanamine exerts its effects depends on its specific application. For instance, in pharmacological contexts, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Structural Analogues in the NBOMe Series
The NBOMe series comprises potent 5-HT2A agonists with N-benzylphenethylamine scaffolds. Key comparisons include:
Key Differences :
- Substituent Effects : The absence of methoxy groups in this compound reduces its electron-donating capacity, likely lowering 5-HT2A affinity compared to NBOMe derivatives .
- Metabolic Stability : Fluorine at the 5-position may enhance metabolic stability by resisting oxidative degradation, a common issue in halogenated NBOMe compounds .
Halogenated Derivatives
Fluorine substitution is compared to other halogens (Cl, Br, I) in analogous structures:
Observations :
Non-Hallucinogenic Analogues
Compounds with alternative aromatic systems highlight structural versatility:
- N-((5-Fluorothiophen-2-yl)methyl)-2-(furan-2-yl)ethanamine (): Incorporates thiophene and furan rings, reducing 5-HT2A activity but increasing selectivity for other targets (e.g., monoamine transporters).
- 2-(2-Fluorophenyl)-N-[(5-methylthiophen-2-yl)methyl]ethanamine (): Combines fluorophenyl and thiophene groups, demonstrating hybrid pharmacodynamic profiles.
Research Findings and Implications
- Pharmacological Predictions : Molecular modeling suggests the 5-fluoro-2-methylbenzyl group adopts a distinct binding pose in the 5-HT2A receptor compared to NBOMe compounds, with reduced π-π stacking due to methyl steric effects .
- Toxicity Considerations : Unlike NBOMe derivatives, the absence of methoxy groups may mitigate cardiotoxicity and vasoconstriction risks, though in vivo studies are needed .
- Synthetic Accessibility : The compound’s synthesis is less complex than NBOMe derivatives, as it avoids ortho-dimethoxy substitution patterns requiring protective group strategies .
Q & A
Basic Question
- Ventilation : Use fume hoods to avoid inhalation (PPM limits < 1 for volatile amines) .
- PPE : Nitrile gloves and lab coats prevent dermal exposure.
- Spill Management : Neutralize acids with sodium bicarbonate; absorbents like vermiculite contain leaks .
How do computational models predict the bioactivity of novel N-benzylethanamine analogs?
Advanced Question
- Docking Studies : Molecular docking (e.g., AutoDock Vina) simulates binding to 5-HT receptors. Fluorine substitution at the 5-position improves binding energy (ΔG ~-9.5 kcal/mol vs. -8.0 for non-fluorinated analogs) .
- QSAR Models : Hammett constants (σ) correlate substituent electronegativity with receptor affinity (R > 0.85 in NBOMe derivatives) .
Notes on Methodological Rigor
- Contradictions : Discrepancies in reaction yields (e.g., 10% in alkylation vs. 60% in reductive amination) suggest solvent and catalyst optimization are critical .
- Data Validation : Cross-reference NMR assignments with computational predictions (e.g., DFT-calculated chemical shifts) to resolve ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
